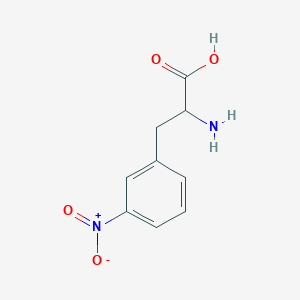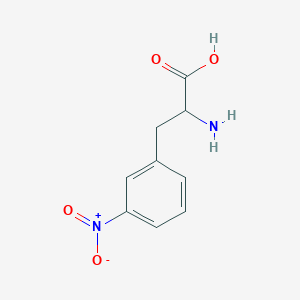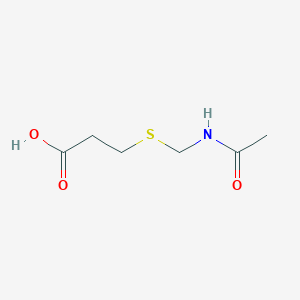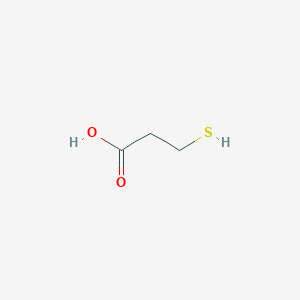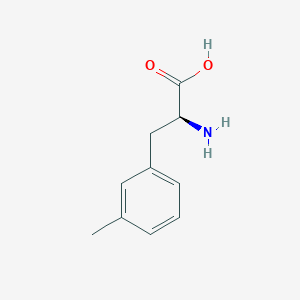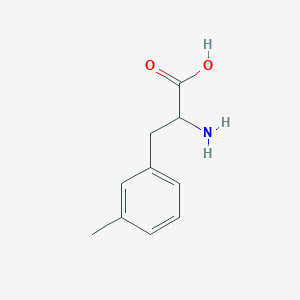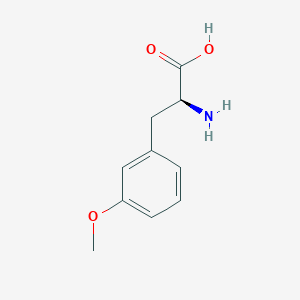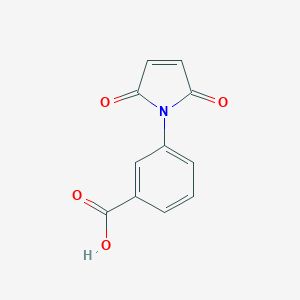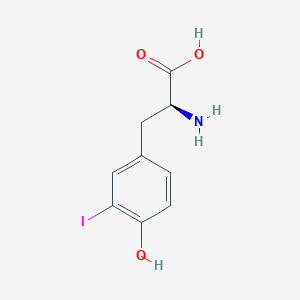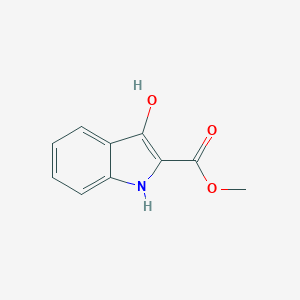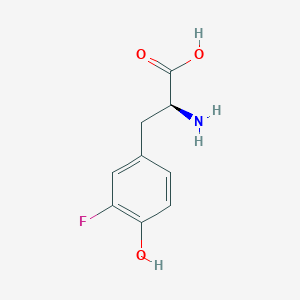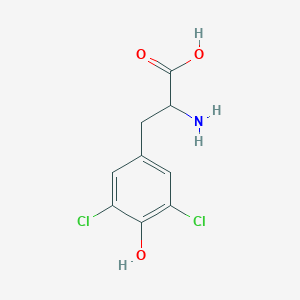
3,5-Dichloro-L-tyrosine
Overview
Description
3,5-Dichloro-L-tyrosine is an organic compound derived from the amino acid L-tyrosine. It is characterized by the substitution of two hydrogen atoms on the benzene ring of L-tyrosine with chlorine atoms at the 3 and 5 positions. This compound appears as a white crystalline solid with strong hygroscopic properties. It is soluble in water, methanol, and ethanol, and slightly soluble in acidic and basic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-L-tyrosine can be synthesized by introducing chlorine atoms into the L-tyrosine molecule. A common method involves using nitrogen trichloride as the chlorinating agent. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorinating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, reverting the compound to L-tyrosine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and partially dechlorinated intermediates.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
3,5-Dichloro-L-tyrosine has several scientific research applications:
Chemistry: Used as a fluorescent probe, labeling agent, and chromogenic reagent due to its strong absorption properties.
Biology: Studied for its potential role in tumor treatment and as a biomarker for oxidative stress.
Medicine: Investigated for its antiviral properties, particularly against chikungunya virus, and its potential use in drug development.
Industry: Utilized in the synthesis of specialized peptides and as a precursor for other halogenated compounds
Mechanism of Action
The mechanism of action of 3,5-Dichloro-L-tyrosine involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound inhibits viral protein expression and genome replication, potentially by interacting with viral fusion peptides.
Oxidative Stress Biomarker: Acts as a marker for oxidative damage due to its chlorinated structure, which is formed under oxidative conditions
Comparison with Similar Compounds
3,5-Dibromo-L-tyrosine: Similar structure with bromine atoms instead of chlorine.
3-Chlorotyrosine: Contains a single chlorine atom at the 3 position.
L-Tyrosine: The parent compound without halogen substitution.
Uniqueness: 3,5-Dichloro-L-tyrosine is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its strong absorption and reactivity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHURJQUHZHALJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331461 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15106-62-4 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLORO-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Dichloro-L-tyrosine in the context of chlorine gas exposure?
A1: this compound is a specific biomarker identified in the plasma and lung tissue of swine exposed to chlorine gas (Cl2) [, ]. Its presence indicates exposure to Cl2 and potentially reflects the extent of oxidative damage caused by the gas.
Q2: How does the formation of this compound relate to the pathophysiology of chlorine gas-induced acute lung injury?
A2: Chlorine gas inhalation leads to the formation of reactive chlorine species, which can modify various biomolecules, including proteins. The presence of this compound suggests that tyrosine residues in proteins are being chlorinated. This modification can alter protein structure and function, potentially contributing to the development of acute lung injury observed after chlorine gas exposure [, ].
Q3: Can you elaborate on the use of this compound and other biomarkers in the development of medical countermeasures for chlorine gas exposure?
A3: The identification of specific biomarkers like this compound and 2-chlorofatty acids provides quantifiable measures of chlorine gas exposure and its biological effects [, ]. These biomarkers can be used to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


